molecular formula C23H16ClN3O6S B2707421 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate CAS No. 851093-78-2

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate

Cat. No. B2707421
CAS RN: 851093-78-2
M. Wt: 497.91
InChI Key: VGHAIKMKLKYOCD-UHFFFAOYSA-N
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Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate, also known as MNPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazol-based organic molecule that contains a nitrophenylsulfonyl group, a chlorobenzoate group, and a phenyl group.

Mechanism of Action

The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is not well understood. However, it is believed that the nitrophenylsulfonyl group in 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate may play a crucial role in its biological activity. The sulfonyl group may interact with biological targets such as enzymes and receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the biosynthesis of inflammatory mediators such as prostaglandins. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate exhibits anti-inflammatory and analgesic activities in animal models. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is also relatively easy to synthesize and purify. However, one of the limitations of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate is its low solubility in water, which may limit its applications in biological studies.

Future Directions

There are several future directions for the research on 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate. One of the future directions is the development of more efficient synthesis methods for 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives. Another future direction is the investigation of the structure-activity relationship of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives to gain a better understanding of their biological activity. Furthermore, the potential applications of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate in various fields such as medicinal chemistry, material science, and analytical chemistry should be further explored. Finally, the development of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate-based fluorescent probes for the detection of metal ions is an area of future research.

Synthesis Methods

The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl derivative is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photonics. In analytical chemistry, 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-13-11-17(12-14-18)27(29)30)22(26(25-15)16-7-3-2-4-8-16)33-23(28)19-9-5-6-10-20(19)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHAIKMKLKYOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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